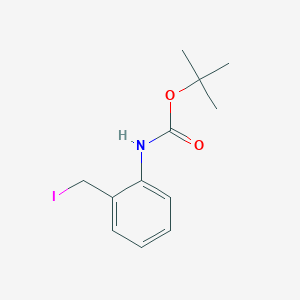
Tert-butyl (2-(iodomethyl)phenyl)carbamate
Overview
Description
Tert-butyl (2-(iodomethyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, an iodomethyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(iodomethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(iodomethyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of carbamates, including this compound, often employs large-scale batch reactors. The process involves the careful control of temperature and pressure to optimize yield and purity. The use of automated systems ensures consistent quality and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(iodomethyl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form quinones, while the carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted phenyl carbamates.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of amines and carbon dioxide.
Scientific Research Applications
Tert-butyl (2-(iodomethyl)phenyl)carbamate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (2-(iodomethyl)phenyl)carbamate involves its ability to act as a protecting group for amines The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine siteThe phenyl ring provides stability and can undergo further functionalization .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
Phenyl carbamate: Another carbamate with a phenyl group, used in similar applications.
N-Boc-hydroxylamine: A related compound used as a protecting group for hydroxylamines.
Uniqueness
Tert-butyl (2-(iodomethyl)phenyl)carbamate is unique due to the presence of the iodomethyl group, which allows for versatile substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, providing more functionalization options compared to simpler carbamates .
Properties
Molecular Formula |
C12H16INO2 |
|---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
tert-butyl N-[2-(iodomethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
KCFYELNQMHLDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CI |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
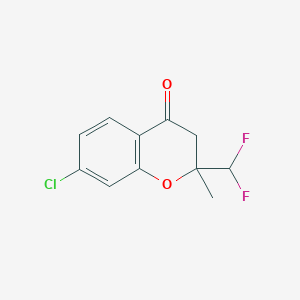
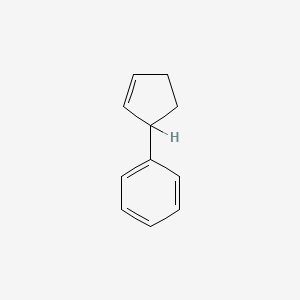
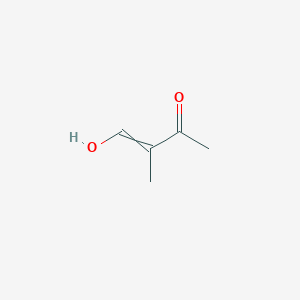
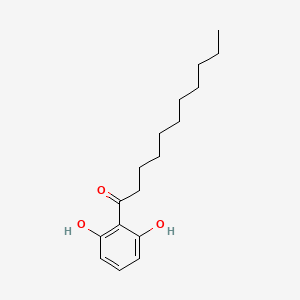
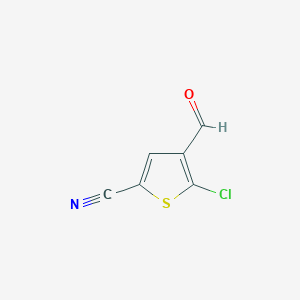
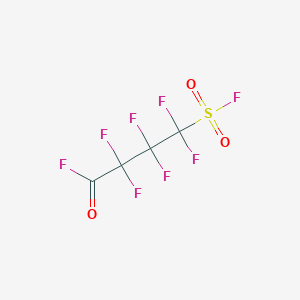
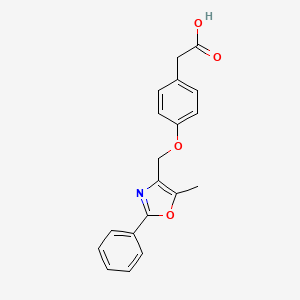
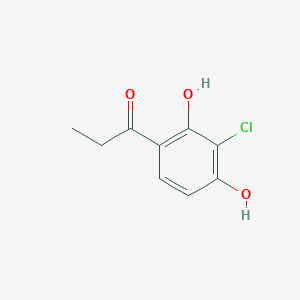
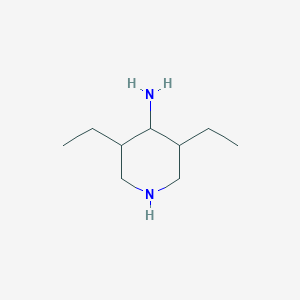
![2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8528024.png)
![Ethyl [(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B8528031.png)
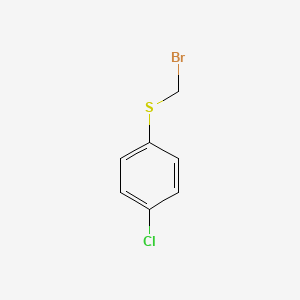
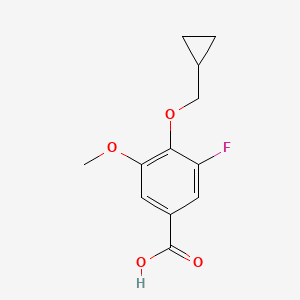
methanone](/img/structure/B8528042.png)
